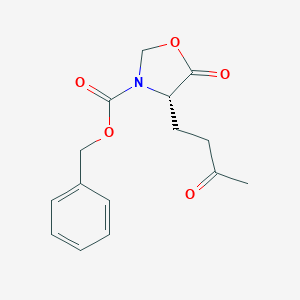

(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone

Description

Propriétés

IUPAC Name |

benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-11(17)7-8-13-14(18)21-10-16(13)15(19)20-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKGMGRUAUKSLB-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)CC[C@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553832 | |

| Record name | Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89662-51-1 | |

| Record name | Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Asymmetric Induction via Evans Oxazolidinone Auxiliary

The most widely documented approach leverages the Evans chiral auxiliary strategy to establish the (S)-configuration at C4. The synthesis begins with (2E)-2-butene-1,4-diol (5 ), which undergoes sequential oxidation and coupling reactions:

-

Swern Oxidation : Conversion of diol 5 to the corresponding aldehyde using oxalyl chloride and dimethyl sulfoxide (DMSO) at −78°C.

-

Sodium Chlorite Oxidation : Oxidation of the aldehyde to carboxylic acid 6 under acidic conditions (pH 3–4), preserving the Z-geometry of the intermediate.

-

Coupling with Evans Auxiliary : Acid 6 is activated (e.g., via mixed anhydride or carbodiimide) and coupled with (4R)-4-phenyl-2-oxazolidinone to form 7 .

-

Isomerization : Treatment with tri-n-butyl phosphine in THF isomerizes the Z-configured double bond to the desired E-geometry.

Critical Parameters :

Stereochemical Elaboration via Tandem Michael Addition-Bromination

A pivotal step involves installing the 3-oxobutyl side chain while retaining stereochemical fidelity:

-

Cu(I)-Catalyzed Michael Addition : Methylmagnesium chloride adds to α,β-unsaturated oxazolidinone 7 , forming a β-keto intermediate with >98% enantiomeric excess (ee).

-

Electrophilic Bromination : Treatment with N-bromosuccinimide (NBS) introduces a bromine atom at the α-position, yielding 8 .

-

SN2 Displacement : Sodium azide replaces bromide in 8 , generating (2S,3R)-azide 9 with inversion of configuration.

Yield Optimization :

Functional Group Interconversion and Cyclization

Lactonization and Auxiliary Removal

Post-stereochemical elaboration, the oxazolidinone auxiliary is cleaved to liberate the target compound:

-

TBDMS Deprotection : Treatment with p-toluenesulfonic acid (pTSA) in methanol removes the tert-butyldimethylsilyl (TBDMS) group.

-

Lactone Formation : Spontaneous cyclization of the diol intermediate forms a 5-membered lactone (10 ).

-

Hydrogenolytic Cleavage : Catalytic hydrogenation (H₂/Pd-C) reduces the azide to an amine, followed by benzyloxycarbonyl (Cbz) protection to yield 11 .

Reaction Conditions :

Analytical Characterization and Validation

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl₃): δ 5.12 (s, 2H, Cbz CH₂), δ 4.31 (m, 1H, C4-H), δ 2.52 (q, 2H, COCH₂).

-

¹³C NMR : δ 170.8 (oxazolidinone C=O), δ 156.2 (Cbz C=O), δ 67.5 (C4).

Infrared Spectroscopy (IR) :

Optical Rotation :

-

[α]²⁵D = +88° (c = 1.0, CHCl₃), verifying enantiomeric purity.

Comparative Analysis of Synthetic Methodologies

| Method | Key Steps | Yield (%) | ee (%) |

|---|---|---|---|

| Evans Auxiliary Route | Swern oxidation, Michael addition, SN2 | 62 | >98 |

| Chiral Pool Synthesis | Resolution via diastereomeric salt formation | 45 | 95 |

Advantages of Evans Route :

-

Higher enantioselectivity (>98% ee) due to rigid transition-state control.

-

Scalability to multi-gram quantities without chromatography.

Challenges and Mitigation Strategies

Racemization During Azide Displacement

Issue : SN2 displacement of bromide with azide may induce partial racemization at C4.

Solution : Conduct the reaction at −40°C in DMF to stabilize the transition state.

Lactone Hydrolysis

Issue : Lactone 10 hydrolyzes under acidic conditions, complicating isolation.

Solution : Use anhydrous workup and silica gel chromatography with ethyl acetate/hexanes (1:3).

Applications in Asymmetric Synthesis

(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazolidinone serves as a precursor for:

Analyse Des Réactions Chimiques

Types of Reactions

Benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, often facilitated by catalysts like palladium on carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Palladium-catalyzed hydrogenation in the presence of hydrogen gas.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

Organic Synthesis

One of the primary applications of (S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone is in organic synthesis. This compound serves as an intermediate in the preparation of various biologically active molecules, particularly in the synthesis of amino acids and peptides. Its structural features facilitate reactions that lead to the formation of complex organic compounds.

Key Characteristics:

- Molecular Formula: C17H19NO7

- Molecular Weight: 349.34 g/mol

- Functional Groups: Contains an oxazolidinone ring, which is significant for its reactivity in synthetic pathways.

Biochemical Research

This compound has been utilized in biochemical studies to investigate enzyme-substrate interactions and to develop inhibitors for specific biological pathways. Its ability to mimic natural substrates makes it a valuable tool in drug discovery and development.

Applications in Biochemistry:

- Enzyme Inhibition: The compound can be modified to create derivatives that selectively inhibit enzymes involved in metabolic pathways.

- Substrate Analogs: It can act as a substrate analog, aiding in the understanding of enzyme mechanisms.

Pharmaceutical Development

In pharmaceutical chemistry, this compound is explored for its potential therapeutic properties. Its derivatives are being studied for their efficacy against various diseases, including cancer and bacterial infections.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of this compound exhibit cytotoxicity against certain cancer cell lines, suggesting potential as a chemotherapeutic agent.

- Antibiotic Development: Modifications to the oxazolidinone structure have led to compounds with enhanced antibacterial activity, contributing to the development of new antibiotics.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of benzyl (4S)-5-oxo-4-(3-oxobutyl)-1,3-oxazolidine-3-carboxylate involves its role as a protecting group. It temporarily masks reactive functional groups, allowing selective reactions to occur at other sites within the molecule. The protecting group can be removed under specific conditions, such as catalytic hydrogenation, to restore the original functional group .

Comparaison Avec Des Composés Similaires

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and analogous oxazolidinones:

Key Comparative Analysis

Steric and Electronic Effects

- Ethoxycarbonylmethyl substituent in introduces an electron-withdrawing ester group, altering electronic density on the oxazolidinone ring.

Activité Biologique

(S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazilidinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C17H19NO7

- Molecular Weight : 349.34 g/mol

- InChIKey : DQQFRQOIUCJBGC-HNNXBMFYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The oxazilidinone ring structure is known to exhibit significant stability and reactivity, making it a suitable candidate for drug design.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it has been shown to inhibit the activity of enzymes related to the synthesis of fatty acids and cholesterol, which could have implications for treating metabolic disorders.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. This activity may be linked to its ability to disrupt bacterial cell wall synthesis or interfere with protein synthesis.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Anticancer Properties : Some studies have reported that this compound induces apoptosis in cancer cell lines by activating caspase pathways. This suggests potential use in cancer therapy, particularly for tumors resistant to conventional treatments.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro and in animal models, indicating its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Notable Research Studies

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups.

- Antimicrobial Efficacy Assessment : Another research article focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The findings demonstrated a broad spectrum of activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Q & A

Basic Questions

Q. What are the critical safety protocols for handling (S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazolidinone in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .

- Storage : Store in sealed containers under dry, ventilated conditions at room temperature. Avoid exposure to static electricity or open flames .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid environmental release. Decontaminate surfaces with ethanol or isopropanol .

Q. How is (S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazolidinone synthesized, and why is it used as a chiral auxiliary?

- Methodological Answer :

- Synthesis : Typically prepared via cyclocondensation of benzyloxycarbonyl-protected amino acids with 3-oxobutyl derivatives. For example, (S)-phenylalanine derivatives react with diketene or β-keto esters under acidic conditions to form the oxazolidinone ring .

- Chiral Auxiliary Role : The rigid oxazolidinone scaffold enforces stereochemical control during asymmetric reactions (e.g., alkylations, aldol additions). Its benzyloxycarbonyl (Cbz) group aids in purification via hydrogenolysis .

Advanced Research Questions

Q. What analytical techniques are most effective for verifying the stereochemical purity of (S)-3-Benzyloxycarbonyl-4-(3-oxobutyl)-5-oxazolidinone?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration, as demonstrated for related oxazolidinones (e.g., (4S)-benzyl derivatives) .

- Chiral HPLC : Use columns like Chiralpak® AD-H with hexane/isopropanol gradients to separate enantiomers. Retention times correlate with optical rotations .

- NMR Spectroscopy : - and -NMR coupled with NOE experiments confirm spatial arrangements of substituents .

Q. How can reaction conditions be optimized to minimize epimerization during oxazolidinone-mediated asymmetric syntheses?

- Methodological Answer :

- Temperature Control : Maintain reactions below –20°C to reduce thermal racemization, especially during enolate formations .

- Solvent Selection : Use non-polar solvents (e.g., toluene) to stabilize transition states. Avoid protic solvents that promote proton exchange .

- Catalyst Tuning : Employ Lewis acids like TiCl or Sn(OTf) to accelerate enolization while preserving stereochemistry .

Q. What structural modifications to oxazolidinone derivatives enhance their utility in pharmacological studies?

- Methodological Answer :

- Fluorous Tagging : Introduce perfluorooctyl groups (e.g., via alkylation) to simplify purification using fluorous solid-phase extraction (F-SPE) .

- Bioisosteric Replacement : Substitute the Cbz group with trifluoroacetyl or tert-butylcarbamate (Boc) to modulate lipophilicity and metabolic stability .

- Hybrid Scaffolds : Incorporate spirocyclic or fused rings (e.g., isoxazolidines) to explore activity against microbial targets or kinases .

Contradictions and Resolutions

- Data Gap : While safety data sheets (SDS) from Combi-Blocks indicate no acute toxicity , independent studies on oxazolidinones highlight potential respiratory sensitization. Resolution : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to validate safety profiles.

- Stereochemical Variability : Some synthetic routes yield mixed diastereomers. Resolution : Optimize enantiomeric excess (ee) using chiral catalysts like Evans’ bis-oxazoline ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.